trans-ACPD

Metabotropic glutamate receptors NMDA receptor selectivity Phosphoinositide hydrolysis

Researchers requiring clean mGluR activation without NMDA receptor cross-reactivity face data confounding with cis-ACPD. trans-ACPD provides the solution: • 12-fold mGluR selectivity over NMDA binding-no iGluR confounds at standard working concentrations • 6-fold lower convulsant potency vs. cis-ACPD; minimal striatal neurodegeneration even at 5,000 nmol • Validated EC50: mGluR1 15 μM, mGluR5 23 μM, mGluR2 2 μM; PI hydrolysis EC50 51 μM in hippocampal slices Racemic mixture. Batch-specific CoA. Standard packs: 10 mg, 50 mg.

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
CAS No. 477331-06-9
Cat. No. B3042031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-ACPD
CAS477331-06-9
Synonyms(trans)-1-aminocyclopentyl-1,3-dicarboxylate
1-amino-1,3-dicarboxycyclopentane
1-amino-1,3-dicarboxycyclopentane, (cis)-(+-)-isomer
1-amino-1,3-dicarboxycyclopentane, (trans)-(+-)-isomer
1-amino-1,3-dicarboxycyclopentane, (trans)-isomer
1-amino-1,3-dicarboxycyclopentane, cis-(1R,3R)-isomer
1-amino-1,3-dicarboxycyclopentane, cis-(1S,3S)-isomer
1-amino-1,3-dicarboxycyclopentane, trans-(1R,3S)-isomer
1-amino-cyclopentyl-trans-1S,3R-dicarboxylate
1-aminocyclopentane-1,3-dicarboxylic acid
1-aminocyclopentyl-1,3-dicarboxylic acid
1R,3S-ACPD
1S,3R-ACPD
ACPD-1S,3R
cis-1-amino-1,3-cyclopentanecarboxylic acid
cis-ACPD
t-ACPD
trans-1-aminocyclopentane-1,3-dicarboxylate
trans-ACPD
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)O)(C(=O)O)N
InChIInChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m1/s1
InChIKeyYFYNOWXBIBKGHB-CLZZGJSISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-ACPD: mGluR Agonist Overview


trans-ACPD ((±)-trans-1-aminocyclopentane-1,3-dicarboxylic acid) is an equimolar mixture of (1S,3R)- and (1R,3S)-ACPD stereoisomers that functions as a broad-spectrum metabotropic glutamate receptor (mGluR) agonist . It activates both Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors, with limited activity at Group III (mGluR4, mGluR6) [1]. Unlike its stereoisomeric counterpart cis-ACPD, trans-ACPD exhibits a distinct pharmacological signature characterized by preferential mGluR activation over NMDA receptor engagement, making it a tool compound for dissecting metabotropic versus ionotropic glutamate signaling [2].

Broad-spectrum mGluR activation Group I (mGluR1/5) and Group II (mGluR2/3) receptor study fit
Preferential mGluR over NMDA engagement Supports dissection of metabotropic vs. ionotropic signaling pathways
Racemic mixture reference standard Equimolar (1S,3R)- and (1R,3S)-ACPD for stereochemical comparison studies

trans-ACPD Selectivity vs. cis-ACPD


Substituting cis-ACPD for trans-ACPD introduces confounding NMDA receptor activity that fundamentally alters experimental outcomes. cis-ACPD acts as a potent NMDA receptor agonist (IC50 = 3.3 μM) in addition to its mGluR activity, whereas trans-ACPD is approximately 12-fold selective for mGluRs over NMDA receptor binding [1]. In vivo, cis-ACPD is 6-fold more potent as a convulsant and produces extensive dose-related striatal neurodegeneration at 50-1,000 nmol doses—effects largely absent with trans-ACPD even at 5,000 nmol [2]. Furthermore, the four ACPD diastereoisomers exhibit a rank order of mGluR-stimulated phosphoinositide hydrolysis potency spanning two orders of magnitude (1S,3R > 1R,3R > 1S,3S >> 1R,3S), with the 1R,3R isomer acting indirectly via NMDA receptor activation rather than direct mGluR agonism [3]. These differences in receptor selectivity, stereochemical potency, and in vivo toxicity profiles preclude simple interchange among ACPD variants.

Attribute
trans-ACPD
cis-ACPD
Primary target
mGluR (Group I & II)
NMDA receptor + mGluR
Receptor selectivity context
mGluR-preferring profile
NMDA-preferring profile
In vivo endpoint context
Lower seizure-liability endpoint response
Higher convulsant endpoint response

trans-ACPD Differentiation Evidence


mGluR vs. NMDA Receptor Selectivity

trans-ACPD demonstrates approximately 12-fold selectivity for metabotropic excitatory amino acid receptors over NMDA receptor binding, whereas cis-ACPD shows the opposite profile—approximately 30-fold more potent at displacing NMDA receptor binding than stimulating phosphoinositide hydrolysis [1]. This inverse selectivity profile explains why cis-ACPD cannot serve as a clean mGluR tool compound.

Receptor Selectivity
Head-to-head
12-fold mGluR-preferring
Supports mGluR-specific pathway interpretation
Opposite selectivity vs. cis-ACPD NMDA-preferring profile
Metabotropic glutamate receptors NMDA receptor selectivity Phosphoinositide hydrolysis

In Vivo Convulsant Potency

When administered intraperitoneally to neonatal rats, trans-ACPD produces convulsions with approximately 6-fold lower potency than cis-ACPD [1]. The convulsions elicited by both compounds are reversed by NMDA receptor antagonists LY233053 and LY274614, indicating that the higher convulsant potency of cis-ACPD correlates with its greater NMDA receptor activity [1]. trans-ACPD induces clonic convulsions with an ED50 of 100 mg/kg (i.p.) [2].

Convulsant Potency
Head-to-head
ED50 = 100 mg/kg (i.p.)
Reported seizure-liability endpoint context
6-fold lower than cis-ACPD; neonatal rat model
In vivo pharmacology Seizure liability Excitotoxicity

In Vivo Excitotoxicity

Following stereotaxic injection into rat striatum, trans-ACPD at doses up to 5,000 nmol (mature brain) or 1,200 nmol (neonatal brain) produces few signs of neuronal degeneration [1]. In stark contrast, cis-ACPD produces extensive dose-related striatal neuronal degeneration at 100-1,000 nmol in mature brain and 50-200 nmol in neonatal brain [1]. This ~10- to 100-fold difference in excitotoxic liability directly correlates with cis-ACPD's NMDA receptor agonist activity.

Excitotoxicity Threshold
Head-to-head
Minimal degeneration at ≤5,000 nmol
Reported lower excitotoxicity endpoint response
≥10-fold higher threshold vs. cis-ACPD intrastriatal
Excitotoxicity Neurodegeneration Striatal lesions

Stereochemical Potency Ranking

The active enantiomer within trans-ACPD, (1S,3R)-ACPD, stimulates [3H]phosphoinositide hydrolysis in neonatal and adult rat hippocampal slices with full efficacy and twice the potency of racemic (±)-trans-ACPD [1]. (1S,3R)-ACPD is up to 30-fold more potent at activating metabotropic receptors than at displacing NMDA receptor binding [1]. In contrast, the (1R,3S)-enantiomer is much less potent, efficacious, and selective [1].

Enantiomer Potency
Reported
(1S,3R)-ACPD: 2× higher potency
Supports enantiomer-specific assay context
Racemate offers cost-effective screening alternative
Stereoselectivity Phosphoinositide hydrolysis Hippocampal slices

Recombinant mGluR Subtype Activity Profile

In CHO cells expressing recombinant mGluRs, trans-ACPD exhibits EC50 values of 15 μM (mGluR1), 2 μM (mGluR2), 40 μM (mGluR3), 23 μM (mGluR5), and 82 μM (mGluR6) [1]. It activates mGluR4 in BHK cells with an EC50 of approximately 800 μM [1]. For comparison, the active enantiomer (1S,3R)-ACPD shows EC50 values of 42 μM (mGluR1), 5 μM (mGluR2), 15 μM (mGluR5), and 60 μM (mGluR6) , while cis-ACPD is inactive at mGluR1 and mGluR5 (EC50 >300 μM) and moderately active at mGluR2 (EC50 = 13 μM) and mGluR4 (EC50 = 50 μM) .

Subtype EC50 Profile
Reported
mGluR2=2, mGluR1=15, mGluR5=23 μM
Supports Group I/II subtype assay design
cis-ACPD inactive at Group I (EC50 >300 μM)
Recombinant receptors CHO cells mGluR subtypes

cAMP Modulation Profile

trans-ACPD inhibits forskolin-induced cAMP formation in a dose-dependent manner with an EC50 of 156 ± 38 μM, achieving a maximal inhibition of 37.8 ± 1.2% [1]. This effect is mediated via a pertussis toxin-sensitive G-protein [1]. In adult rat cerebral cortex slices, trans-ACPD increases cAMP accumulation with an EC50 of 47.8 μM [2]. The directionality of cAMP modulation by trans-ACPD is tissue- and context-dependent, contrasting with the purely Group II mGluR-mediated cAMP inhibition profile observed with selective agonists.

cAMP Modulation
Class-level
Inhibition EC50 = 156 ± 38 μM
Context-dependent cAMP endpoint interpretation
Bidirectional modulation; tissue-dependent response
cAMP signaling Adenylyl cyclase inhibition Pertussis toxin-sensitive G-protein

trans-ACPD Research Applications


mGluR vs. Ionotropic Signaling in Brain Slices

trans-ACPD is the preferred tool compound for studies requiring mGluR activation without concurrent NMDA receptor engagement. At 50 μM, trans-ACPD has no effect on resting membrane potential or input resistance of nucleus accumbens neurons, enabling clean assessment of mGluR modulation of synaptic transmission [1]. The 12-fold mGluR selectivity over NMDA binding [2] ensures that observed effects are attributable to mGluR activation rather than ionotropic receptor confounds.

In Vivo mGluR Pharmacology and Seizure Safety

For systemic or intracerebral administration in rodent models where convulsant activity would confound behavioral or physiological endpoints, trans-ACPD offers a 6-fold safety margin over cis-ACPD in convulsant potency [3] and minimal excitotoxicity even at high intrastriatal doses (up to 5,000 nmol) [4]. This reduced in vivo toxicity profile makes trans-ACPD suitable for chronic dosing paradigms and studies in seizure-prone models.

Group I mGluR Functional Studies in Recombinant Systems

trans-ACPD activates mGluR1 (EC50 = 15 μM) and mGluR5 (EC50 = 23 μM) with sub-25 μM potency in CHO cells [5], whereas cis-ACPD is inactive at these Group I receptors (EC50 >300 μM) . Researchers investigating Group I mGluR pharmacology in heterologous expression systems should procure trans-ACPD or its active enantiomer (1S,3R)-ACPD, as cis-ACPD will not yield detectable Group I responses at standard working concentrations.

Calcium and PI Hydrolysis Assays in Native Tissue

trans-ACPD stimulates phosphoinositide hydrolysis in hippocampal slices with an EC50 of 51 μM and suppresses L-type calcium current in neocortical neurons with an EC50 of 13 μM [6]. The established EC50 values across multiple native tissue preparations provide benchmark concentrations for experimental design and enable direct comparison with published literature using this widely characterized racemic mixture.

Application
Selection Property
Validation Focus
mGluR vs. ionotropic signaling dissection
mGluR/NMDA selectivity context
NMDA-independent mGluR endpoint confirmation
In vivo mGluR pharmacology studies
Lower seizure-liability endpoint context
Behavioral endpoint monitoring; excitotoxicity review
Group I mGluR recombinant studies
Group I mGluR activation profile
mGluR1/mGluR5 functional assay validation
Calcium and PI hydrolysis assays
Native tissue benchmark context
PI hydrolysis and calcium-current endpoint comparison

Technical Documentation Hub

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